molecular formula C24H21Cl2FN4O4S B15030813 7-(4-{[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-(4-{[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15030813
M. Wt: 551.4 g/mol
InChI Key: UMKAGOOSHHUKOU-UHFFFAOYSA-N
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Description

7-(4-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinolone core, a piperazine ring, and multiple functional groups that contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the quinolone core: This step involves the cyclization of an appropriate precursor to form the quinolone structure.

    Introduction of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the 2,4-dichlorophenyl group: This step involves the formation of an amide bond between the piperazine ring and the 2,4-dichlorophenyl group.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-(4-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanethioyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the quinolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanethioyl group can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

7-(4-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar core structure but different functional groups.

    Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against certain bacterial strains.

Uniqueness

The uniqueness of 7-(4-{[(2,4-DICHLOROPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H21Cl2FN4O4S

Molecular Weight

551.4 g/mol

IUPAC Name

7-[4-[(2,4-dichlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H21Cl2FN4O4S/c1-2-29-12-16(23(34)35)21(32)15-10-18(27)20(11-19(15)29)30-5-7-31(8-6-30)24(36)28-22(33)14-4-3-13(25)9-17(14)26/h3-4,9-12H,2,5-8H2,1H3,(H,34,35)(H,28,33,36)

InChI Key

UMKAGOOSHHUKOU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl)F)C(=O)O

Origin of Product

United States

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